8-Bromo vs. 6-Bromo Substitution: Retention of Antiviral Potency Against Drug-Resistant HIV‑1 Integrase A128T Mutant
In a head-to-head comparison of multi-substituted quinoline‑based ALLINIs, the 8‑bromo analog (Compound 16ba) demonstrated full retention of antiviral potency against the clinically relevant ALLINI‑resistant IN A128T mutant virus, whereas the 6‑bromo analog (Compound 17) suffered a 34‑fold loss in activity. This differential resistance profile provides a compelling scientific rationale for selecting the 8‑bromo regioisomer over the 6‑bromo alternative in antiviral lead optimization programs targeting HIV‑1 integrase allosteric inhibition [1].
| Evidence Dimension | Antiviral potency (EC₅₀) against wild-type (WT) and A128T mutant HIV‑1 integrase |
|---|---|
| Target Compound Data | WT IC₅₀ = 0.6 ± 0.1 µM; A128T IC₅₀ = 0.3 ± 0.1 µM (8‑bromo analog, Compound 16ba) |
| Comparator Or Baseline | 6‑bromo analog (Compound 17): WT IC₅₀ = 0.3 ± 0.1 µM; A128T IC₅₀ = 10.2 ± 2.5 µM |
| Quantified Difference | 6‑bromo analog loses 34‑fold potency against mutant virus (0.3 → 10.2 µM); 8‑bromo analog retains full potency (0.6 → 0.3 µM) |
| Conditions | Single replication cycle assay in HEK293T cells; EC₅₀ values determined 24 hr post‑drug treatment via HIV‑1 Gag p24 quantification |
Why This Matters
For antiviral research groups targeting drug‑resistant HIV‑1 strains, this quantitative resistance‑breaking advantage directly justifies procurement of the 8‑bromo regioisomer over the 6‑bromo alternative, reducing the risk of late‑stage lead failure.
- [1] Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses 2022, 14(7), 1466. Table 5. DOI: 10.3390/v14071466. View Source
